2-Amino-5-nitrobenzenesulfinic acid, also known as 2-amino-5-nitrobenzenesulfonic acid, is an aromatic sulfonic acid characterized by the presence of both amino and nitro functional groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 218.19 g/mol. This compound appears as a crystalline solid and is soluble in water, making it suitable for various chemical applications. The compound has been assigned the CAS number 96-75-3, which is used for its identification in chemical databases .
These reactions make 2-amino-5-nitrobenzenesulfinic acid versatile in synthetic organic chemistry .
Research indicates that 2-amino-5-nitrobenzenesulfinic acid exhibits biological activity, particularly as an antibacterial agent. Its structure allows it to interact with biological systems, potentially inhibiting bacterial growth. Additionally, its derivatives have been studied for their potential use in pharmaceuticals, especially concerning their anti-inflammatory properties .
There are several methods for synthesizing 2-amino-5-nitrobenzenesulfinic acid:
2-Amino-5-nitrobenzenesulfinic acid finds applications in various fields:
Studies on the interactions of 2-amino-5-nitrobenzenesulfinic acid with other chemical species have revealed its capacity to form complexes with metal ions and other organic compounds. These interactions are significant in the context of catalysis and material science. The compound's solubility profile also suggests potential interactions with biological membranes, influencing its bioavailability and pharmacokinetics when used in medicinal applications .
Several compounds share structural similarities with 2-amino-5-nitrobenzenesulfinic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-2-nitrobenzenesulfonic acid | Similar structure but different amino positioning | |
5-Amino-2-nitrobenzenesulfonic acid | Variation in amino group location | |
p-Nitroaniline | Lacks sulfonic group; used in dye synthesis | |
4-Nitroaniline | Also lacks sulfonic group; important in dye industry |
The uniqueness of 2-amino-5-nitrobenzenesulfinic acid lies in its combination of both amino and nitro groups along with a sulfonic acid moiety on the benzene ring. This configuration enables it to participate in diverse